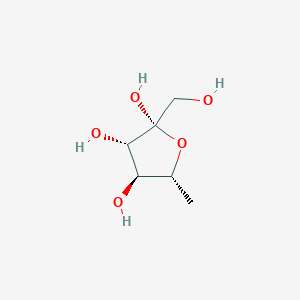

6-Deoxy-beta-D-fructofuranose

Description

Structure

3D Structure

Properties

CAS No. |

470-21-3 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |

InChI Key |

CJJCPDZKQKUXSS-ARQDHWQXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)(CO)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for 6 Deoxy Beta D Fructofuranose and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis remains the cornerstone for producing 6-deoxy-beta-D-fructofuranose and its analogues. These methods often involve multiple steps, starting from readily available protected forms of fructose (B13574).

The synthesis of 6-deoxy-beta-D-fructofuranose derivatives frequently commences with protected fructofuranose precursors to ensure that reactions occur at the desired positions. A common starting material is 1,2-O-isopropylidene-β-D-fructofuranose, which has its C-1 and C-2 hydroxyl groups masked by an isopropylidene group. This protection scheme leaves the primary C-6 hydroxyl group accessible for selective modification.

One documented multistep synthesis involves the preparation of a 6-deoxy-6-diethoxyphosphinyl derivative starting from 1,2-O-isopropylidene-6-O-tosyl-β-D-fructofuranose. nih.gov This process illustrates a typical pathway where the C-6 hydroxyl is first converted into a good leaving group (tosylate) to facilitate subsequent nucleophilic substitution. A five-step sequence was employed to yield the target phosphinyl derivative. nih.gov Another approach begins with the known 2,3-O-isopropylidene-1,6-di-O-tosyl-β-D-fructofuranose to synthesize 6-deoxy-6-phenylphosphonoyl-D-fructopyranoses. rsc.org

Table 1: Illustrative Multistep Synthesis Pathway for a 6-Deoxy-D-fructofuranose Analogue

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 2,3-O-isopropylidene-1,6-di-O-tosyl-β-D-fructofuranose | Methyl iodide, silver oxide | 2,3-O-isopropylidene-4-O-methyl-1,6-di-O-tosyl-β-D-fructofuranose | rsc.org |

| 2 | Product from Step 1 | Sodium iodide | 6-Iodo-2,3-O-isopropylidene-4-O-methyl-1-O-tosyl-β-D-fructofuranose | rsc.org |

| 3 | Product from Step 2 | Diethyl phenylphosphonite | 6-Deoxy-6-[(ethoxy)phenylphosphinoyl]-2,3-O-isopropylidene-4-O-methyl-1-O-tosyl-β-D-fructofuranose | rsc.org |

Achieving regioselectivity at the C-6 position is critical for the synthesis of 6-deoxyfructofuranose. The primary hydroxyl group at C-6 is inherently more reactive than the secondary hydroxyl groups at C-3 and C-4, allowing for its selective modification under controlled conditions.

A common strategy is the selective tosylation or mesylation of the C-6 hydroxyl group. For instance, various derivatives of methyl α- and β-D-fructofuranosides have been modified at the C-6 position by first creating a 1,6-di-O-p-toluenesulfonyl derivative and then performing selective displacement reactions. researchgate.net The synthesis of aminated curdlan (B1160675) derivatives, a β-(1→3)-glucan, also showcases a powerful method for regioselective modification at C-6. nih.gov This involved bromination at the C-6 position, followed by nucleophilic substitution with sodium azide (B81097). nih.gov This principle of activating the C-6 position for nucleophilic displacement is broadly applicable in carbohydrate chemistry.

The presence of an electron-withdrawing fluorine atom at the C-6 position can significantly influence the reactivity and glycosylation pathways of the sugar acceptor, leading to unprecedented reaction outcomes. nih.gov

Controlling the stereochemistry, particularly at the anomeric center, is a significant challenge in carbohydrate synthesis. For fructofuranosides, achieving a stereoselective synthesis of the β-anomer is often desired. Various methods have been developed to address this challenge.

One approach employs a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor, which has been shown to be effective for the stereoselective synthesis of α-D-fructofuranosides. rsc.org While this example produces the α-isomer, it highlights the use of bulky protecting groups to direct the stereochemical outcome of glycosylation reactions. The development of catalytic approaches is also a key area of research to control the stereochemical outcome of glycosylation reactions, moving beyond the intrinsic preferences of the reactants. nih.gov Direct and stereoselective methods have been reported for the synthesis of β-linked 2,6-deoxyoligosaccharides, demonstrating the progress in this field. nih.gov These methods are crucial for constructing complex oligosaccharides with defined stereochemistry.

Analogues of 6-deoxy-fructofuranose containing halogen or phosphinyl groups are valuable as mechanistic probes and potential imaging agents.

Halo-Substituted Analogues: The synthesis of 6-deoxy-6-fluoro derivatives is of particular interest. For example, methyl 6-deoxy-6-fluoro-4-thio-α-D-maltotrioside was synthesized in a four-step sequence starting from methyl 6-deoxy-6-fluoro-α-D-galactopyranose. rsc.org A key step in such syntheses often involves the nucleophilic substitution of a sulfonate ester (like a tosylate or triflate) at the C-6 position with a fluoride (B91410) ion source.

Phosphinyl-Substituted Analogues: The synthesis of phosphinyl-substituted fructofuranose derivatives has been successfully achieved. One route starts with 1,2-O-isopropylidene-6-O-tosyl-β-D-fructofuranose and, through a five-step process, yields 3,4-Di-O-benzyl-6-deoxy-6-diethoxyphosphinyl-1,2-O-isopropylidene-β-D-fructofuranose. nih.gov Another synthesis produced 6-deoxy-6-phenylphosphonoyl-D-fructopyranoses from 2,3-O-isopropylidene-1,6-di-O-tosyl-β-D-fructofuranose. rsc.org This involved reacting a 6-iodo intermediate with diethyl phenylphosphonite. rsc.org

Radiolabeled analogues, particularly those containing fluorine-18 (B77423) (¹⁸F), are crucial for positron emission tomography (PET) imaging. The automated synthesis of these compounds is essential for their clinical application, ensuring high yield, purity, and safety.

The radiosynthesis of 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]FDF) has been optimized and automated. e-century.usnih.gov The process typically starts with a tosylate or triflate precursor and involves a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. e-century.us The synthesis is performed in an automated synthesis unit (ASU), such as a GE TRACERlab™, which handles the reaction, purification via high-performance liquid chromatography (HPLC), and formulation of the final product. e-century.usnih.gov This automated approach allows for the production of [¹⁸F]FDF within approximately 50 minutes with good radiochemical yield and purity. nih.gov Similarly, 6'-deoxy-6'-[¹⁸F]fluorosucrose has been produced via an automated chemical synthesis route for use in studying sucrose (B13894) transport in plants. nih.gov

Table 2: Automated Radiosynthesis of 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]FDF)

| Parameter | Value | Reference |

| Precursor | Tosylate compound of 6-deoxy-D-fructose | e-century.us |

| Radioisotope | [¹⁸F]Fluoride | nih.gov |

| Synthesis Time | ~50 minutes (including HPLC purification) | nih.gov |

| Decay-Corrected Radiochemical Yield | 14 ± 3% | nih.gov |

| Radiochemical Purity | > 95% | e-century.usnih.gov |

| Specific Activity | > 5.1 GBq/µmol | nih.gov |

Enzymatic and Chemoenzymatic Synthesis Pathways

Enzymatic and chemoenzymatic methods offer attractive alternatives to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. These approaches leverage the specificity of enzymes to catalyze desired transformations on carbohydrate substrates.

While specific examples for 6-deoxy-beta-D-fructofuranose are less common, the principles are well-established in carbohydrate synthesis. For instance, β-N-acetylhexosaminidase from Stenotrophomonas maltophilia has been used in its transglycosylation capacity to synthesize fructofuranose-linked chitin (B13524) oligosaccharides. jst.go.jp This is achieved by using a fructofuranosyl donor and a suitable acceptor. jst.go.jp Similarly, β-fructofuranosidase-containing mycelia have been used as a whole-cell catalyst for synthesis. jst.go.jp

Chemoenzymatic syntheses of fructose-modified sucroses have been accomplished using multi-enzyme systems. nih.gov The enzymatic synthesis of d-tagatose, an epimer of fructose, from sucrose has been achieved through a novel in vitro multienzyme cascade involving sucrose phosphorylase, fructokinase, and other enzymes. mdpi.com These examples demonstrate the potential for developing enzymatic or chemoenzymatic routes to 6-deoxy-beta-D-fructofuranose by employing engineered enzymes or carefully designed multi-enzyme cascades.

Biocatalytic Transformations Utilizing Specific Enzymes (e.g., Transketolase)

The synthesis of 6-deoxysugars, including analogues of 6-Deoxy-beta-D-fructofuranose, is effectively achieved through biocatalytic transformations. These methods are prized for their high stereo- and regioselectivity, which circumvents the need for complex protection and deprotection steps common in chemical synthesis. nih.gov Enzymes such as isomerases, epimerases, and dehydratases are instrumental in this field.

Another critical enzymatic step in the biosynthesis of many 6-deoxysugars is the conversion of a nucleotidyl-diphosphate (NDP)-glucose. nih.gov For instance, TDP-α-D-glucose is transformed into the key intermediate TDP-4-keto-6-deoxy-α-D-glucose by the enzyme TDP-glucose-4,6-dehydratase. nih.gov This intermediate serves as a crucial branch point for the synthesis of a wide array of deoxysugars found in many biologically active secondary metabolites. nih.gov While the prompt mentions transketolase, which is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and is used in various biocatalytic carbon-carbon bond formations, specific applications in the direct synthesis of 6-Deoxy-beta-D-fructofuranose are less commonly documented than isomerase or dehydratase-based routes. However, the principle of using highly specific enzymes to create rare and modified sugars like 6-deoxysugars is a cornerstone of modern biocatalysis. ornl.gov

| Step | Starting Material | Enzymes | Intermediate/Product | Yield | Scale |

|---|---|---|---|---|---|

| 1 | L-rhamnose (20 mM) | Fructose kinase, L-rhamnose isomerase | 6-deoxy-L-psicose 1-phosphate | 90% | 400 ml reaction |

| 2 | 6-deoxy-L-psicose 1-phosphate | Acid phosphatase | 6-deoxy-L-psicose | 80% (overall) | - |

Transfructosylation Reactions for Fructoside Synthesis

Transfructosylation is an enzymatic process for synthesizing fructosides, where a fructosyl group is transferred from a donor molecule, typically sucrose, to an acceptor. This reaction is primarily catalyzed by β-fructofuranosidases (FFases) and levansucrases (LSs), which belong to the glycoside hydrolase family 68 (GH68). nih.gov These enzymes can catalyze both hydrolysis of the donor and the transfer of the fructosyl moiety.

The regioselectivity of the transfructosylation is a key feature, determining the linkage of the resulting fructoside. For example, when sucrose is both the donor and acceptor, levansucrase from Zymomonas mobilis (LSZm) predominantly synthesizes 6-kestose, which has a β-(2→6)-fructoside linkage, along with 1-kestose (B104855) [β-(2→1) linkage]. nih.gov In contrast, β-fructofuranosidase from the same organism (FFZm) primarily produces 1-kestose. nih.gov The ratio of transfructosylation to hydrolysis is influenced by substrate concentration, with higher sucrose concentrations favoring the transfer reaction. nih.gov

Molecular studies and site-directed mutagenesis have provided insights into the structural basis for this regioselectivity, allowing for the engineering of these enzymes to favor the synthesis of a specific linkage type. nih.gov While the primary examples involve sucrose, this methodology can be adapted to use other acceptor molecules, including other monosaccharides or their derivatives, to produce a variety of fructosides. The synthesis of a fructoside of 6-deoxy-fructose would involve using a suitable 6-deoxy sugar as the acceptor molecule in a reaction catalyzed by a levansucrase or an engineered β-fructofuranosidase.

| Enzyme | Substrate | Major Product(s) | Linkage Type(s) | Transfructosylation Ratio* |

|---|---|---|---|---|

| Levansucrase (LSZm) | 1 M Sucrose | 6-kestose, 1-kestose | β-(2→6), β-(2→1) | 0.69 |

| β-fructofuranosidase (FFZm) | 1 M Sucrose | 1-kestose | β-(2→1) | 0.13 |

*Indicates the proportion of transfructosylation relative to the whole reaction (transfructosylation and hydrolysis). nih.gov

Enzyme-Catalyzed Glycosylation for Oligosaccharide Formation

Enzyme-catalyzed glycosylation is a powerful tool for the synthesis of complex oligosaccharides. This process, often termed transglycosylation, involves the use of glycosidases or glycosyltransferases to transfer a sugar moiety from a glycosyl donor to a specific acceptor, forming a new glycosidic bond. This approach offers excellent control over the anomeric and regiochemical configuration of the linkage.

A clear example of this methodology is the synthesis of novel fructofuranose-linked chitin oligosaccharides. jst.go.jp Utilizing the transglycosylation activity of a β-N-acetylhexosaminidase from Stenotrophomonas maltophilia, researchers have successfully synthesized complex oligosaccharides. In one instance, β-D-fructofuranosyl-(2↔1)-α-N, N´-diacetylchitobioside (GlcNAc₂-Fru) was produced from the donor N-acetylsucrosamine and the acceptor N, N´-diacetylchitobiose (GlcNAc₂), achieving a molar yield of 33.0%. jst.go.jp

This reaction can be extended to create larger structures. The newly formed GlcNAc₂-Fru can then act as a donor for the glycosylation of another GlcNAc₂ molecule, yielding β-D-fructofuranosyl-(2↔1)-α-N, N´, N´´-triacetylchitotrioside (GlcNAc₃-Fru). jst.go.jp This demonstrates the potential for stepwise, enzyme-catalyzed assembly of well-defined oligosaccharides containing a fructofuranosyl unit. The use of selectively protected acceptors, such as 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose, can also direct the glycosylation to a specific hydroxyl group, further enhancing the precision of the synthesis. nih.gov

| Product | Enzyme | Donor Substrate | Acceptor Substrate | Molar Yield |

|---|---|---|---|---|

| GlcNAc₂-Fru | β-N-acetylhexosaminidase | N-acetylsucrosamine | GlcNAc₂ | 33.0% |

| GlcNAc₃-Fru | β-N-acetylhexosaminidase | GlcNAc₂-Fru | GlcNAc₂ | 11.7% |

Biosynthetic Pathways and Natural Occurrence of Deoxyfructoses

General Principles of Deoxyhexose Biosynthesis

The biosynthesis of 6-deoxyhexoses is a fundamental process in many organisms, particularly bacteria. These sugars are formed from common monosaccharides through the enzymatic replacement of a hydroxyl group with a hydrogen atom, most commonly at the C6 position. oup.com The general pathway begins with a nucleoside diphosphate (B83284) (NDP)-activated hexose, which undergoes a series of enzymatic modifications. oup.comnih.gov

A key initial step in virtually all 6-deoxyhexose biosynthetic pathways is the conversion of an NDP-hexose to an NDP-4-keto-6-deoxyhexose intermediate. oup.comnih.gov This reaction is catalyzed by a family of enzymes known as 4,6-dehydratases. nih.gov These enzymes introduce a keto group at the C4 position and remove the hydroxyl group at the C6 position. oup.com This 4-keto intermediate is a critical branch point from which various 6-deoxysugars can be synthesized through the action of subsequent enzymes like epimerases, reductases, and aminotransferases. nih.govnih.gov

The nucleotide carrier, typically a nucleoside diphosphate such as guanosine (B1672433) diphosphate (GDP) or deoxythymidine diphosphate (dTDP), plays a crucial role in activating the sugar for these enzymatic transformations. oup.comnih.gov The choice of the nucleotide carrier often dictates the subsequent metabolic fate of the deoxysugar.

Enzymology of 6-Deoxy-beta-D-fructofuranose Precursor Formation in Biological Systems

The direct biosynthesis of 6-Deoxy-beta-D-fructofuranose is not as extensively documented as that of other 6-deoxyhexoses. However, understanding the formation of its precursors provides insight into its potential metabolic origins. The biosynthesis of precursors for 6-deoxysugars typically starts from readily available sugar-phosphates. For instance, glucose-6-phosphate can be converted to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose, a common precursor for many glycosylation reactions. nih.gov

The key enzymatic step leading to 6-deoxyhexose precursors is the dehydration of an NDP-activated sugar. For example, GDP-D-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.com Similarly, dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. oup.com These 4-keto-6-deoxy intermediates are the direct precursors for a variety of 6-deoxysugars.

While the specific enzymes directly leading to 6-Deoxy-beta-D-fructofuranose are not prominently characterized, it is plausible that it could be formed through the isomerization of a 6-deoxy-aldose precursor. For instance, L-rhamnose isomerase can convert L-rhamnose to L-rhamnulose (a 6-deoxy-ketose). nih.gov A similar enzymatic isomerization of a corresponding 6-deoxy-glucose could potentially yield a 6-deoxy-fructose.

Microbial Biosynthetic Routes for 6-Deoxy Sugars

Microorganisms, particularly bacteria, are prolific producers of 6-deoxysugars, which are integral components of their cell surface glycans, such as lipopolysaccharides (LPS) and extracellular polysaccharides (EPS). oup.com These sugars are also found in many biologically active secondary metabolites. nih.gov The biosynthetic pathways for these microbial 6-deoxysugars are often clustered together in the genome. oup.com

Two of the most well-studied pathways are those leading to GDP-L-fucose and dTDP-L-rhamnose. nih.gov The biosynthesis of GDP-L-fucose begins with GDP-D-mannose, which is converted to the intermediate GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD). oup.comnih.gov This intermediate is then acted upon by a 3,5-epimerase/reductase to yield GDP-L-fucose. oup.com

The dTDP-L-rhamnose pathway starts with dTDP-D-glucose. nih.gov dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose. oup.com This intermediate is then converted to dTDP-L-rhamnose through the action of a 3,5-epimerase (RmlC) and a 4-ketoreductase (RmlD). researchgate.net

Some bacteria can also ferment 6-deoxyhexoses. For example, Bacillus macerans can ferment L-rhamnose and L-fucose to produce 1,2-propanediol, acetone, and other products. nih.gov This indicates the presence of catabolic pathways for these sugars, which involve their conversion to intermediates that can enter central metabolism. nih.gov

Natural Analogues and Derivatives in Diverse Organisms

6-Deoxy-beta-D-fructofuranose is part of a larger family of deoxysugars found throughout nature. Two of the most common and well-studied natural analogues are L-rhamnose and L-fucose.

L-Rhamnose (6-deoxy-L-mannose) is widely distributed in bacteria and plants, where it is a component of polysaccharides and glycosides. wikipedia.org Its biosynthesis typically proceeds through the dTDP-L-rhamnose pathway. nih.gov

L-Fucose (6-deoxy-L-galactose) is a significant component of N- and O-linked glycans and glycolipids in mammalian cells, as well as in bacteria and brown algae. nih.govwikipedia.orgoup.com It plays a crucial role in cell recognition and signaling processes. nih.gov The primary biosynthetic route for L-fucose in mammals is the de novo pathway starting from GDP-D-mannose. nih.govoup.com

Another important natural analogue is L-rhamnulose (6-deoxy-L-fructose) , a ketose that serves as an intermediate in the metabolism of L-rhamnose. nih.gov In some bacteria, L-rhamnose is first isomerized to L-rhamnulose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate (B84403) and L-lactaldehyde. nih.gov L-rhamnulose itself is a precursor for the flavor compound furaneol. nih.gov

Similarly, L-fuculose (6-deoxy-L-tagatose) is an intermediate in L-fucose metabolism in certain bacteria. wikipedia.orgnih.gov It is formed by the isomerization of L-fucose and is subsequently phosphorylated and cleaved. nih.gov

The following table summarizes these natural analogues and their significance:

| Compound Name | Chemical Classification | Natural Occurrence | Biosynthetic Precursor (Typical) |

| L-Rhamnose | 6-Deoxy-aldohexose | Bacteria, Plants | dTDP-D-glucose nih.gov |

| L-Fucose | 6-Deoxy-aldohexose | Mammals, Bacteria, Algae | GDP-D-mannose nih.gov |

| L-Rhamnulose | 6-Deoxy-ketohexose | Bacteria | L-Rhamnose nih.gov |

| L-Fuculose | 6-Deoxy-ketohexose | Bacteria | L-Fucose nih.gov |

| 6-Deoxy-L-glucose | 6-Deoxy-aldohexose | Produced enzymatically nih.gov | L-Rhamnulose nih.gov |

| 6-Deoxy-L-altrose | 6-Deoxy-aldohexose | Produced enzymatically nih.gov | 6-Deoxy-L-psicose nih.gov |

| 6-Deoxy-L-allose | 6-Deoxy-aldohexose | Produced enzymatically nih.gov | 6-Deoxy-L-psicose nih.gov |

Structural Elucidation and Conformational Analysis of 6 Deoxy Beta D Fructofuranose

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural elucidation of 6-Deoxy-beta-D-fructofuranose. One-dimensional (1D) ¹H NMR spectra provide information on the number of distinct protons and their local environment, including their multiplicity (splitting pattern) which arises from scalar coupling to adjacent protons. The integration of these signals reveals the relative number of protons corresponding to each signal. For 6-Deoxy-beta-D-fructofuranose, the presence of a methyl group (CH₃) in place of the primary alcohol at the C-6 position would result in a characteristic doublet signal in the upfield region of the ¹H NMR spectrum.

1D ¹³C NMR spectroscopy, often proton-decoupled, shows a single peak for each unique carbon atom, providing a count of the non-equivalent carbons in the molecule. The chemical shift of the anomeric carbon (C-2) is particularly diagnostic and appears at a downfield position (typically >100 ppm) due to its connection to two oxygen atoms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems throughout the furanose ring, from H-3 through H-4, H-5, and the H-6 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning the carbons of the furanose ring based on the already assigned proton signals.

While detailed experimental spectra for 6-Deoxy-beta-D-fructofuranose are not widely available in peer-reviewed literature, computational models predict the ¹³C chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 65.8 |

| C2 | 105.1 |

| C3 | 80.8 |

| C4 | 75.6 |

| C5 | 70.3 |

| C6 | 16.5 |

Unlike the more rigid six-membered pyranose rings, five-membered furanose rings are highly flexible and exist in a dynamic equilibrium between various conformations in solution. These conformations are not planar and are described by a pseudorotational itinerary, typically adopting either an "envelope" (E) or a "twist" (T) form. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation is determined by analyzing the three-bond proton-proton coupling constants (³JH,H) obtained from high-resolution ¹H NMR spectra. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the full set of coupling constants around the ring (e.g., ³JH3,H4, ³JH4,H5), one can deduce the most probable ring pucker and the relative populations of the major conformers. For furanose rings, these conformers are often described as North (N) or South (S) on the pseudorotational wheel, corresponding to different puckering patterns of the C2'- and C3'-endo type found in nucleosides.

Without experimental coupling constant data for 6-Deoxy-beta-D-fructofuranose, its precise conformational equilibrium in solution cannot be definitively established.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For 6-Deoxy-beta-D-fructofuranose, the molecular formula is C₆H₁₂O₅. HRMS would be used to confirm this by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated theoretical mass. nih.gov

The calculated monoisotopic mass for neutral 6-Deoxy-beta-D-fructofuranose is 164.06847 Da . nih.gov The observation of an ion at the corresponding m/z in an HRMS experiment would strongly support the identity of the compound. Furthermore, ion mobility-mass spectrometry can provide a collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase and serves as an additional identifier.

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.07575 | 130.6 |

| [M+Na]⁺ | 187.05769 | 138.8 |

| [M-H]⁻ | 163.06119 | 130.2 |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 6-Deoxy-beta-D-fructofuranose) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. The technique requires the molecule to be crystallized into a well-ordered lattice. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with very high precision.

For 6-Deoxy-beta-D-fructofuranose, an X-ray crystal structure would provide unambiguous proof of its constitution and relative stereochemistry. It would also reveal the precise conformation of the furanose ring in the solid state (i.e., the exact envelope or twist conformation adopted in the crystal lattice) and the intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal structure.

A search of public crystallographic databases indicates that the crystal structure of 6-Deoxy-beta-D-fructofuranose has not been reported. Therefore, definitive solid-state structural data is not currently available.

Computational Chemistry and Molecular Modeling for Conformational Prediction

Computational chemistry and molecular modeling have become indispensable tools for the structural elucidation of complex organic molecules, including carbohydrates like 6-Deoxy-beta-D-fructofuranose. nih.govreading.ac.uk These in silico methods provide deep insights into the molecule's three-dimensional structure and conformational preferences, which are crucial for understanding its chemical reactivity and biological function. ontosight.ai By simulating the molecule at an atomic level, researchers can predict the most stable arrangements of its atoms in space, known as conformers, and the energy barriers between them. This approach is particularly valuable when experimental data from techniques like X-ray crystallography is difficult to obtain. nih.gov

Computational methods allow for the rapid and accurate determination of structural features, complementing experimental techniques like NMR spectroscopy. nih.gov The process typically involves geometry optimizations using various levels of theory to locate energy minima on the potential energy surface. These calculations can reveal the intricate network of intramolecular hydrogen bonds that significantly stabilize certain conformations. researchgate.net

A variety of computational methods are employed for the conformational analysis of sugars:

Molecular Mechanics (MM): This method uses classical physics to model the forces between atoms. Force fields like MM2 are used to compute conformational energies and explore the conformational space by systematically rotating torsion angles. nih.gov

Ab Initio Methods: These methods are based on quantum mechanics and solve the Schrödinger equation without empirical parameters. The Hartree-Fock (RHF) method is a foundational ab initio approach used in conformational studies. researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties. It is widely used for its balance of accuracy and computational cost. Various functionals, such as B3LYP, ωB97X-D, and mPW1PW91, are applied depending on the system and desired accuracy. researchgate.netcsic.escompchemhighlights.org

Time-Dependent Density Functional Theory (TDDFT): This extension of DFT is used to calculate excited-state properties, such as the electronic circular dichroism (ECD) spectra, which are essential for determining the absolute configuration of chiral molecules. nih.gov

For the fructofuranose ring system, a key conformational feature is its pucker. The five-membered ring is not planar and typically adopts one of two major puckered forms: an envelope (E) or a twist (T) conformation. Studies on related fructofuranosides have identified the northern (⁴T₃) and southern (₃⁴T) twist conformers as significant contributors to the conformational population. nih.gov The prediction of such structural details is a primary goal of molecular modeling.

Detailed Research Findings

While specific computational studies exclusively on 6-Deoxy-beta-D-fructofuranose are not extensively published, data from public chemical databases provide computed properties for the molecule. Furthermore, research on analogous deoxy-sugars and the parent fructose (B13574) molecule illustrates the application and power of these computational techniques.

For instance, exploratory conformational analyses on β-6-deoxyglucose using RHF and B3LYP levels of theory have revealed that both chair (¹C₄ and ⁴C₁) conformers have low energy, stabilized by multiple hydrogen bonds. researchgate.net In another example, computational docking studies of β-D-fructofuranose into protein binding pockets utilize energy scores to identify the most favorable poses. researchgate.net These studies underscore the capability of computational methods to probe the subtle structural and energetic details governing molecular conformation.

The following tables summarize the computed properties of 6-Deoxy-beta-D-fructofuranose and provide examples of computational methods used in the analysis of related sugar molecules.

Table 1: Computed Properties of 6-Deoxy-beta-D-fructofuranose

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₅ | PubChem nih.gov |

| Molecular Weight | 164.16 g/mol | PubChem nih.gov |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol | PubChem nih.gov |

| InChI | InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | PubChem nih.gov |

| InChIKey | CJJCPDZKQKUXSS-ARQDHWQXSA-N | PubChem nih.gov |

| Canonical SMILES | C[C@@H]1C@H(CO)O)O)O | PubChem nih.gov |

Table 2: Predicted Collision Cross Section (CCS) Data for 6-Deoxy-beta-D-fructofuranose Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 165.07575 | 130.6 | PubChemLite uni.lu |

| [M+Na]⁺ | 187.05769 | 138.8 | PubChemLite uni.lu |

| [M-H]⁻ | 163.06119 | 130.2 | PubChemLite uni.lu |

| [M+NH₄]⁺ | 182.10229 | 151.5 | PubChemLite uni.lu |

| [M+K]⁺ | 203.03163 | 138.1 | PubChemLite uni.lu |

| [M+H-H₂O]⁺ | 147.06573 | 128.1 | PubChemLite uni.lu |

Table 3: Examples of Computational Methods in Sugar Conformational Analysis

| Method | Level of Theory | Analyzed Molecule | Reference |

|---|---|---|---|

| Molecular Mechanics | MM2(87) | beta-D-fructofuranosyl-(2->6)-beta-D-glucopyranoside | nih.gov |

| Ab Initio / DFT | RHF/6-31G(d), B3LYP/6-31G(d) | β-6-deoxyglucose | researchgate.net |

| DFT | MP2/6-311++G(d,p) | 2-Deoxy-D-ribose | compchemhighlights.org |

| Time-Dependent DFT | B3LYP/6-31G* | Various natural products | nih.gov |

Design and Synthesis of 6 Deoxy Beta D Fructofuranose Derivatives and Analogues for Research

C-6 Modified Derivatives for Structure-Activity Relationship Studies

The modification of the C-6 position of 6-deoxy-beta-D-fructofuranose is a key strategy for investigating structure-activity relationships (SAR). By introducing various functional groups at this position, researchers can systematically alter the molecule's properties and observe the effects on its biological activity. This approach is crucial for understanding how the sugar interacts with its biological targets and for optimizing its therapeutic potential.

A significant area of research has been the synthesis of 6-halo-6-deoxyfructofuranose derivatives . For instance, 6-deoxy-6-fluoro-D-fructose (6FDF) has been synthesized and evaluated for its potential in imaging breast cancer with positron emission tomography (PET). nih.gov The introduction of the fluorine atom at the C-6 position creates a molecule that can be recognized by fructose (B13574) transporters, such as GLUT5, which are often overexpressed in breast cancer cells. nih.gov

6-Amino-6-deoxyfructofuranose derivatives represent another important class of C-6 modified compounds. The synthesis of these derivatives often involves a multi-step process starting from a suitable protected sugar. For example, 6-amino-6-deoxycellulose has been synthesized from cellulose (B213188) through a three-step reaction sequence involving bromination at C-6, displacement of the bromine with an azide (B81097) ion, and subsequent reduction of the azide group to an amino group. nih.gov Similar strategies can be adapted for the synthesis of 6-amino-6-deoxy-beta-D-fructofuranose. These amino derivatives are valuable for introducing peptide chains or other functionalities to the sugar scaffold.

The introduction of a phosphinyl group at the C-6 position has also been explored. The synthesis of 3,4-Di-O-benzyl-6-deoxy-6-diethoxyphosphinyl-1,2-O-isopropylidene-beta-D-fructofuranose has been achieved from 1,2-O-isopropylidene-6-O-tosyl-beta-D-fructofuranose in a five-step process. nih.gov Subsequent reduction and further modifications can yield 6-deoxy-6-hydroxyphosphinyl-D-fructopyranose derivatives, which are of interest for studying interactions with phosphate-binding proteins. nih.gov

| Compound | Modification at C-6 | Starting Material | Key Synthetic Steps | Potential Application |

| 6-Deoxy-6-fluoro-D-fructose (6FDF) | Fluorine | D-Fructose | Tosylation, Fluorination | PET imaging of breast cancer |

| 6-Amino-6-deoxycellulose | Amino group | Cellulose | Bromination, Azidation, Reduction | Biomaterial development |

| 3,4-Di-O-benzyl-6-deoxy-6-diethoxyphosphinyl-1,2-O-isopropylidene-beta-D-fructofuranose | Diethoxyphosphinyl group | 1,2-O-isopropylidene-6-O-tosyl-beta-D-fructofuranose | Multi-step synthesis including phosphonylation | Studying protein-phosphate interactions |

Glycoconjugates and Oligosaccharide Derivatives Incorporating 6-Deoxy-beta-D-fructofuranose

Glycoconjugates and oligosaccharides play crucial roles in a multitude of biological processes. The incorporation of 6-deoxy-beta-D-fructofuranose into these complex carbohydrates can modulate their biological activity and provide insights into their function.

The synthesis of aminoglycoglycerolipids incorporating a 6'-amino-6'-deoxy-glucosyl moiety has been reported. These compounds, which are analogues of the natural product 1,2-dipalmitoyl-3-(N-palmitoyl-6′-amino-6′-deoxy-α-d-glucosyl)-sn-glycerol (AGGL), have shown notable anti-influenza A virus activity. The synthesis involves the modification of the fatty acid amide linked at the C-6′ position of the sugar ring.

Another important class of glycoconjugates is phosphatidylinositol (PI) derivatives . The synthesis of 6-azido-6-deoxy derivatives of PI has been achieved. nih.gov These compounds contain an azido (B1232118) group in the inositol (B14025) residue, which allows for further functionalization through bioorthogonal chemistry. Such probes are valuable for investigating PI-related biological processes, including phosphorylation and interactions with other cellular molecules. nih.gov

The synthesis of trehalose (B1683222) analogues with modifications at the 6-position has also been an area of active research. For example, 6-amino-6-deoxy-α,α-trehalose, a positional isomer of trehalosamine, has been synthesized. These modified disaccharides are of interest for their potential as inhibitors of mycobacterial enzymes.

| Derivative Type | Incorporated Moiety | Synthetic Strategy | Research Application |

| Aminoglucoglycerolipids | 6'-Amino-6'-deoxy-glucosyl | Modification of fatty acid amide at C-6' | Antiviral agents |

| Phosphatidylinositol Derivatives | 6-Azido-6-deoxy-inositol | Multi-step synthesis with Ferrier rearrangement and azidation | Probes for PI biology and interactions |

| Trehalose Analogues | 6-Amino-6-deoxy-glucosyl | Synthesis from protected trehalose derivatives | Potential enzyme inhibitors |

Functional Probes and Labels for Biochemical Investigations

To elucidate the complex roles of carbohydrates in biological systems, specialized molecular tools are required. The derivatization of 6-deoxy-beta-D-fructofuranose into functional probes and labels provides a powerful means to study its metabolic fate and interactions with other biomolecules.

Radiolabeling is a fundamental technique for tracing the metabolic pathways of molecules in vivo and in vitro. The synthesis of radiolabeled analogues of 6-deoxy-D-fructofuranose has been pivotal in understanding its transport and metabolism.

A prominent example is 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]6FDF) , which has been developed as a PET tracer for imaging tissues with high expression of the GLUT5 fructose transporter. nih.govnih.govnih.gov The synthesis of [¹⁸F]6FDF is typically achieved through nucleophilic fluorination of a suitable precursor, such as a triflate derivative of a protected fructose, with [¹⁸F]fluoride. nih.gov The automated synthesis of [¹⁸F]6FDF under Good Manufacturing Practice (GMP) conditions has been established, facilitating its potential use in clinical studies. nih.gov Studies using [¹⁸F]6FDF have shown its uptake in breast cancer cells and tumors, highlighting its potential for cancer diagnosis. nih.govnih.gov

In addition to ¹⁸F-labeling, ¹⁴C-labeled analogues of 6-deoxy-D-fructose have also been synthesized and used in research. For instance, the uptake and transport of 6-deoxy-6-fluoro-D-fructose have been investigated using its ¹⁴C-labeled counterpart. These studies have provided valuable information on the kinetics of fructose transport in different cell lines.

| Radiolabeled Analogue | Isotope | Synthesis Method | Application |

| 6-Deoxy-6-fluoro-D-fructose | ¹⁸F | Nucleophilic fluorination of a protected precursor | PET imaging of GLUT5-expressing tumors |

| 6-Deoxy-6-fluoro-D-fructose | ¹⁴C | Multi-step synthesis from a ¹⁴C-labeled precursor | In vitro transport and metabolism studies |

Affinity probes are essential tools for identifying and characterizing protein-carbohydrate interactions. These probes typically consist of a carbohydrate recognition motif, a reactive group for covalent attachment to the target protein, and often a reporter tag for detection.

The synthesis of affinity probes based on 6-deoxy-beta-D-fructofuranose can be envisioned to follow established principles of chemical biology. For example, a biotinylated derivative of 6-deoxy-beta-D-fructofuranose could be synthesized to serve as a probe for identifying fructose-binding proteins. Biotin (B1667282) is a widely used affinity tag due to its high affinity for streptavidin. The synthesis would involve the attachment of a biotin moiety to the 6-deoxy-fructofuranose scaffold, likely through a linker arm to minimize steric hindrance.

Photoaffinity labeling is another powerful technique for studying protein-carbohydrate interactions. A photoaffinity probe based on 6-deoxy-beta-D-fructofuranose would incorporate a photoreactive group, such as an azido or diazirine group. Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of a target protein. This allows for the identification of the binding site and the protein itself. The synthesis of such probes requires careful chemical strategies to introduce the photoreactive group without compromising the carbohydrate's ability to bind to its target.

Enzymatic Interactions and Substrate Specificity of 6 Deoxy Beta D Fructofuranose

Characterization of Interactions with Carbohydrate-Processing Enzymes

Due to its structural similarity to natural fructose (B13574), 6-Deoxy-beta-D-fructofuranose is recognized by various carbohydrate-processing enzymes, leading to a range of interactions from substrate binding and catalysis to inhibition. nih.gov The nature of this interaction is fundamentally dictated by the architecture of the enzyme's active site and whether the C-6 hydroxyl group is essential for binding or the catalytic mechanism. nih.gov

Research on structurally related compounds provides insight into these interactions. For instance, studies on 6-chloro-6-deoxysugars, including 6-chloro-6-deoxyfructose (B1209339), have shown that they can interfere with carbohydrate metabolism. nih.gov When administered to rats, 6-chloro-6-deoxyfructose was found to inhibit glucose oxidation in spermatozoa, suggesting a direct interaction with and inhibition of key glycolytic enzymes. nih.gov The likely targets identified were triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase. nih.gov This demonstrates that a modification at the C-6 position of fructose does not prevent it from entering the active sites of glycolytic enzymes but rather alters the outcome, leading to inhibition instead of successful processing.

The metabolism of other 6-deoxyhexoses, such as L-fucose and L-rhamnose, is well-characterized and involves a series of specialized enzymes including dehydratases, epimerases, and reductases that recognize the deoxy-sugar structure. nih.gov This establishes that dedicated enzymatic machinery for processing 6-deoxy sugars exists in nature, providing a framework for how 6-deoxyfructose might be similarly processed. nih.gov

Substrate Specificity and Kinetic Studies of Enzymes (e.g., Phosphofructokinase, Aldolase (B8822740) B)

The ability of key glycolytic enzymes to process 6-deoxy-beta-D-fructofuranose, once phosphorylated, is a critical determinant of its metabolic fate. Kinetic studies on enzymes like phosphofructokinase (PFK) and aldolase B with substrate analogues reveal stringent stereochemical and structural requirements for catalysis.

Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is a primary regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate. wikipedia.org Its substrate specificity has been probed using various analogues of F6P. PFK demonstrates a clear preference for the β-anomer of its substrate. researchgate.net Kinetic studies on rabbit muscle PFK with locked-ring isosteric analogues of F6P showed that 2,5-anhydro-D-mannitol-1-P, an analogue of β-D-fructofuranose-6-P, is an excellent alternative substrate. researchgate.net In contrast, the analogue of the α-anomer, 2,5-anhydro-D-glucitol-6-P, acts as a competitive inhibitor. researchgate.net

Furthermore, studies on yeast glucose phosphate isomerase have shown that other deoxy-sugar phosphates, such as 3-deoxy-3-fluoro- and 4-deoxy-4-fluoro-d-fructose 6-phosphate, are good substrates for the subsequent enzyme, phosphofructokinase. nih.gov This strongly suggests that a hydroxyl group at every position is not a strict requirement and that the absence of the 6-hydroxyl group in 6-deoxy-fructose-6-phosphate would likely not prevent it from being a substrate for PFK.

| Compound | Relationship to Natural Substrate | Kinetic Parameter | Value | Relative Vmax (%) |

|---|---|---|---|---|

| D-Fructose-6-P | Natural Substrate | Km | - | 100% |

| 2,5-Anhydro-D-mannitol-1-P | β-D-fructofuranose-6-P Analogue | Km | 0.41 mM | 87% |

| 2,5-Anhydro-D-glucitol-6-P | α-D-fructofuranose-6-P Analogue | Ki (competitive inhibitor) | 0.34 mM | 0% |

Aldolase B

Aldolase is another crucial glycolytic enzyme that cleaves fructose 1,6-bisphosphate (FBP) into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. youtube.com The enzyme acts on the open-chain (keto) form of its substrate. nih.govresearchgate.net A study using 5-deoxyfructose 1,6-bisphosphate, an analogue of the keto form of FBP, revealed that it is not only a substrate but a significantly better one than FBP for muscle aldolase (Aldolase A). nih.gov The Vmax for the 5-deoxy analogue was 2.6 times higher than that for FBP, and its Km was over 20 times lower, indicating much tighter binding. nih.gov This results in a catalytic efficiency (Vmax/Km) that is 56 times greater for the deoxy analogue. nih.gov Given the mechanistic similarities between aldolase isoforms, this finding strongly implies that 6-deoxy-fructose 1,6-bisphosphate could also serve as a substrate for liver aldolase (Aldolase B).

| Substrate | Km (µM) | Relative Vmax | Relative Vmax/Km |

|---|---|---|---|

| Fructose 1,6-bisphosphate (total) | 2.3 | 1 | 1 |

| 5-Deoxyfructose 1,6-bisphosphate | 0.11 | 2.6 | 56 |

Investigations of Allosteric Modulation by 6-Deoxy-beta-D-fructofuranose

Phosphofructokinase is a key allosteric enzyme, intricately regulated by the cell's energy status. wikipedia.orgwikipedia.org Its activity is inhibited by high levels of ATP and citrate (B86180) and activated by AMP and, most potently, by fructose 2,6-bisphosphate (F-2,6-BP). wikipedia.orgnih.govbyjus.com These allosteric effectors bind to regulatory sites on the enzyme, distinct from the active site, inducing conformational changes that modulate the enzyme's affinity for its substrates. wikipedia.orgproteopedia.orglibretexts.org

While the enzymes that could potentially metabolize 6-deoxy-beta-D-fructofuranose (such as PFK) are subject to complex allosteric control, current research has not shown that 6-deoxy-beta-D-fructofuranose or its phosphorylated derivatives act as allosteric modulators themselves. The known allosteric effectors are specific molecules whose binding to the regulatory sites triggers the necessary conformational changes for controlling glycolytic flux. nih.govnih.gov There is no evidence to suggest that the removal of the C-6 hydroxyl group from fructose confers any ability to bind to these allosteric sites and modulate enzyme activity.

Role in Glycosyltransferase and Isomerase Reactions

Isomerase Reactions

Isomerases catalyze the interconversion of aldoses and ketoses, a common reaction in carbohydrate metabolism. Glucose/xylose isomerase is known for its broad substrate specificity. wikipedia.orgnih.gov Notably, these enzymes have been shown to act on other deoxy sugars. For example, xylose isomerase can utilize L-rhamnose, which is 6-deoxy-L-mannose, as a substrate. wikipedia.org Additionally, studies with yeast glucose phosphate isomerase demonstrated its ability to use deoxy-fluoro-glucose 6-phosphates as substrates, further indicating that the C-6 position is not critical for binding and catalysis in some isomerases. nih.gov This evidence suggests that 6-deoxy-fructose could potentially be a substrate for isomerases that convert it to 6-deoxy-glucose.

Glycosyltransferase Reactions

Glycosyltransferases are responsible for synthesizing complex carbohydrates by transferring sugar moieties from an activated donor, such as a nucleotide-sugar, to an acceptor molecule. The biosynthesis of naturally occurring 6-deoxyhexose-containing glycoconjugates, like those containing L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose), is well-established. nih.gov In these pathways, specific glycosyltransferases recognize the nucleotide-activated forms (e.g., GDP-L-fucose or dTDP-L-rhamnose) and transfer the 6-deoxy sugar to a growing glycan chain. nih.gov This confirms that 6-deoxy sugars play a crucial role as the transferred unit in reactions catalyzed by specific glycosyltransferases. While this does not show 6-deoxy-beta-D-fructofuranose acting as a direct substrate, it establishes the principle that the 6-deoxy structure is accommodated by this class of enzymes when presented in the appropriate activated donor form.

Metabolic Fates and Integration into Biological Pathways

Pathways of Incorporation into Central Metabolism

The incorporation of 6-deoxyhexoses into central metabolism typically occurs after their conversion into intermediates of glycolysis. While direct pathways for 6-Deoxy-beta-D-fructofuranose are not extensively detailed, the catabolism of the common 6-deoxyhexoses, L-fucose and L-rhamnose, provides a clear model. In organisms like Escherichia coli, these sugars are catabolized to produce dihydroxyacetone phosphate (B84403) (DHAP) and lactaldehyde. biorxiv.orgbiorxiv.org

DHAP is a key intermediate in the glycolytic pathway and can be directly funneled into central metabolism to generate energy and biosynthetic precursors. researchgate.netresearchgate.net The fate of lactaldehyde is dependent on the availability of oxygen. Under aerobic conditions, it is typically oxidized to lactate (B86563), which can then be converted to pyruvate (B1213749) and enter the tricarboxylic acid (TCA) cycle. biorxiv.org In anaerobic environments, lactaldehyde is reduced to 1,2-propanediol, a process that serves to regenerate NAD+ from NADH. biorxiv.org

A critical pathway that illustrates the integration of a 6-deoxyfructose derivative is the sulphoglycolysis pathway. Here, 6-deoxy-6-sulfofructose-1-phosphate is cleaved by an aldolase (B8822740) to yield DHAP and 3-sulfolactaldehyde. researchgate.netnih.gov The DHAP produced directly enters the energy-generating phase of glycolysis. researchgate.net This demonstrates a direct route for the carbon backbone of a 6-deoxyfructose molecule to fuel central metabolic activities.

| Intermediate | Metabolic Fate | Key Pathway |

| Dihydroxyacetone Phosphate (DHAP) | Enters the payoff phase of glycolysis. | Glycolysis |

| Lactaldehyde (Aerobic) | Oxidized to lactate, then to pyruvate. | TCA Cycle |

| Lactaldehyde (Anaerobic) | Reduced to 1,2-propanediol. | Fermentation |

Microbial Metabolism of 6-Deoxyhexoses and Their Conversion Products

Microorganisms have evolved sophisticated pathways to utilize 6-deoxyhexoses found in their environments, such as L-fucose from intestinal mucin or L-rhamnose from plant hemicellulose. biorxiv.org The metabolism of these sugars in bacteria like E. coli has been quantitatively analyzed, revealing a reliance on fermentative pathways even in the presence of oxygen. biorxiv.org

When E. coli grows on L-fucose or L-rhamnose, the catabolic pathway generates DHAP and lactaldehyde. biorxiv.org While it was traditionally thought that lactaldehyde is oxidized to lactate aerobically, studies show that 1,2-propanediol is a major byproduct under both aerobic and anaerobic conditions. biorxiv.orgbiorxiv.org This indicates that the fermentative reduction of lactaldehyde is a key metabolic strategy, likely to maintain redox balance. biorxiv.org Alongside 1,2-propanediol, acetate (B1210297) is also produced in significant amounts, particularly under anaerobic conditions, as a means of generating ATP through substrate-level phosphorylation. biorxiv.org The ability to ferment these sugars provides a competitive advantage to bacteria in the anaerobic environment of the gut. biorxiv.org

Research Findings on E. coli 6-Deoxyhexose Metabolism

| Condition | Carbon Source | Major Products | Metabolic Significance |

|---|---|---|---|

| Anaerobic | L-Fucose / L-Rhamnose | 1,2-propanediol, Acetate | Complete reoxidation of NADH; ATP synthesis. biorxiv.orgbiorxiv.org |

| Aerobic | L-Fucose / L-Rhamnose | 1,2-propanediol, Acetate | Significant fermentative activity despite oxygen presence. biorxiv.orgbiorxiv.org |

Role of 6-Deoxy-beta-D-fructofuranose in Sulphoglycolysis Pathways

A derivative of 6-deoxyfructose is a central intermediate in the sulphoglycolysis pathway, which is responsible for the degradation of sulfoquinovose (SQ, 6-deoxy-6-sulfo-D-glucose). SQ is a globally abundant organosulfur compound produced by photosynthetic organisms. researchgate.netnih.gov Its degradation by bacteria is a vital part of the biogeochemical sulfur cycle. researchgate.netresearchgate.net

In E. coli, the sulphoglycolysis pathway, analogous to the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, involves the catabolism of SQ through a series of enzymatic reactions. researchgate.netillinois.edu

Isomerization: Sulfoquinovose is first converted by SQ isomerase into 6-deoxy-6-sulfofructose (SF) . researchgate.netnih.gov

Phosphorylation: SF is then phosphorylated by SF kinase to produce 6-deoxy-6-sulfofructose-1-phosphate (SFP). researchgate.netnih.gov

Cleavage: SFP aldolase cleaves SFP into dihydroxyacetone phosphate (DHAP) and 3-sulfolactaldehyde (SLA). researchgate.netnih.gov

The DHAP enters central glycolysis, providing carbon and energy for the cell. The sulfur-containing product, SLA, is further metabolized and eventually excreted as 2,3-dihydroxypropane-1-sulphonate (DHPS), which can be mineralized by other bacteria in the community. researchgate.net This pathway highlights a specific and crucial role for a 6-deoxyfructose derivative in linking the global carbon and sulfur cycles.

*Enzymes of the Sulfo-EMP Pathway in E. coli

| Enzyme | Gene | Reaction |

|---|---|---|

| SQ Isomerase | yihS | Sulfoquinovose → 6-Deoxy-6-sulfofructose (SF) |

| SF Kinase | yihV | SF → 6-Deoxy-6-sulfofructose-1-phosphate (SFP) |

| SFP Aldolase | yihT | SFP → DHAP + 3-Sulfolactaldehyde (SLA) |

| SLA Reductase | | SLA → 2,3-Dihydroxypropane-1-sulphonate (DHPS) |

Biosynthesis of Complex Carbohydrates and Glycoconjugates

6-Deoxyhexoses are integral components of a wide variety of complex carbohydrates and glycoconjugates, including bacterial cell wall polysaccharides and mammalian glycoproteins. nih.govnih.govnih.gov These sugars are not typically incorporated directly but are first activated into high-energy nucleotide sugar donors. oup.com

The biosynthesis of these activated 6-deoxy sugars, such as GDP-L-fucose and dTDP-L-rhamnose, proceeds from common nucleotide-activated hexoses. nih.govoup.com

GDP-L-fucose synthesis begins with GDP-D-mannose.

dTDP-L-rhamnose synthesis starts with dTDP-D-glucose.

These pathways share a common three-step mechanism involving two enzymes:

Dehydration: A nucleotide-sugar 4,6-dehydratase creates an unstable 4-keto-6-deoxy intermediate. nih.govoup.com

Epimerization and Reduction: A single bifunctional protein then catalyzes both the epimerization at carbons 3 and 5 (for the L-configuration) and the NADPH-dependent reduction of the 4-keto group to a hydroxyl group, yielding the final nucleotide-activated 6-deoxyhexose. nih.gov

Once synthesized, these activated sugars (e.g., GDP-L-fucose) are used by specific glycosyltransferases to attach the 6-deoxyhexose to a growing oligosaccharide chain on a protein or lipid, forming complex glycoconjugates. nih.govnih.gov These fucosylated or rhamnosylated structures play critical roles in cell recognition, signaling, and pathogenicity. nih.govnih.gov

Key Enzymes in 6-Deoxyhexose Activation

| Precursor | Enzyme 1 | Intermediate | Enzyme 2 (Bifunctional) | Product |

|---|---|---|---|---|

| GDP-D-mannose | GDP-D-mannose 4,6-dehydratase (GMD) | GDP-4-keto-6-deoxy-D-mannose | GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX protein in humans, WcaG in E. coli) | GDP-L-fucose |

| dTDP-D-glucose | dTDP-D-glucose 4,6-dehydratase (RmlB) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) & dTDP-4-keto-L-rhamnose 4-reductase (RmlD) | dTDP-L-rhamnose |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 6-Deoxy-beta-D-fructofuranose | |

| L-Fucose | |

| L-Rhamnose | |

| Dihydroxyacetone phosphate | DHAP |

| Lactaldehyde | |

| 1,2-propanediol | |

| Lactate | |

| Acetate | |

| Sulfoquinovose (6-deoxy-6-sulfo-D-glucose) | SQ |

| 6-deoxy-6-sulfofructose | SF |

| 6-deoxy-6-sulfofructose-1-phosphate | SFP |

| 3-sulfolactaldehyde | SLA |

| 2,3-dihydroxypropane-1-sulphonate | DHPS |

| Guanosine (B1672433) diphosphate (B83284) D-mannose | GDP-D-mannose |

| Thymidine diphosphate D-glucose | dTDP-D-glucose |

| Guanosine diphosphate L-fucose | GDP-L-fucose |

| Thymidine diphosphate L-rhamnose | dTDP-L-rhamnose |

| Lipopolysaccharides | LPS |

| Extracellular polysaccharides | EPS |

| Glycoproteins | |

| Glycoconjugates | |

| Pyruvate | |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD+ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Adenosine triphosphate | ATP |

Advanced Analytical Methodologies for 6 Deoxy Beta D Fructofuranose Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including 6-Deoxy-beta-D-fructofuranose. Due to the polar nature and lack of a strong UV chromophore in most sugars, specialized HPLC methods are employed for their effective separation and detection.

Several HPLC modes are suitable for the analysis of deoxy sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is a popular choice, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a small amount of water. merckmillipore.comknauer.net This setup allows for the retention and separation of polar analytes like sugars. Amino-based columns, often used in HILIC mode, are particularly effective for carbohydrate analysis. shodexhplc.comshodexhplc.com These columns, typically featuring aminopropyl groups bonded to a silica (B1680970) or polymer support, provide good resolution for various saccharides. shodexhplc.comnih.gov

Another approach is ligand-exchange chromatography, which uses columns packed with a polymer-based matrix containing metal counter-ions (e.g., Ca2+). bio-rad.comglsciences.com Separation in this mode is based on the interaction between the hydroxyl groups of the sugars and the metal ions, as well as a size-exclusion mechanism. glsciences.com

Detection of 6-Deoxy-beta-D-fructofuranose can be achieved through several means. A Refractive Index Detector (RID) is a universal detector for non-UV absorbing compounds and is commonly used for sugar analysis. harvard.edu Alternatively, derivatization of the sugar with a UV-active compound allows for detection using a UV detector. harvard.edu Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers high sensitivity and specificity, providing mass information that aids in the identification of the compound and its isomers. merckmillipore.comwaters.com

A significant challenge in the HPLC analysis of reducing sugars like 6-Deoxy-beta-D-fructofuranose is the phenomenon of mutarotation, where the sugar exists as an equilibrium mixture of anomers (e.g., alpha and beta forms) in solution. This can lead to peak broadening or the appearance of multiple peaks for a single sugar. researchgate.net To address this, HPLC methods are often run at elevated temperatures or under specific pH conditions to accelerate anomer interconversion and obtain a single, sharp peak. biorxiv.org

Below is an interactive data table summarizing typical HPLC conditions for the analysis of monosaccharides, which would be applicable for 6-Deoxy-beta-D-fructofuranose.

| Parameter | HILIC Method | Ligand-Exchange Method |

| Column | Amino-based (e.g., Shodex Asahipak NH2P-50 series) | Polymer-based with Ca2+ counter-ions (e.g., Aminex HPX-87C) bio-rad.com |

| Mobile Phase | Acetonitrile/Water gradient (e.g., 80:20 to 60:40) semanticscholar.org | Deionized Water |

| Flow Rate | 0.5 - 1.5 mL/min | 0.4 - 0.8 mL/min |

| Temperature | 30 - 60 °C | 60 - 85 °C glsciences.com |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | Refractive Index (RI) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like 6-Deoxy-beta-D-fructofuranose are non-volatile, they require chemical derivatization prior to GC-MS analysis to increase their volatility. This process involves converting the polar hydroxyl groups into less polar ether or ester groups.

A common derivatization strategy for sugars is a two-step process involving oximation followed by silylation. In the first step, the carbonyl group of the sugar reacts with an oximating reagent, such as hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride, to form oxime derivatives. This step is crucial as it opens the ring structure of the sugar and reduces the number of possible isomers. In the second step, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting derivatized sugar is sufficiently volatile for GC analysis. The separation of different sugar isomers is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the eluting compounds, providing a mass spectrum for each peak. The fragmentation pattern in the mass spectrum is characteristic of the derivatized sugar and can be used for its identification by comparing it to a spectral library or by interpreting the fragmentation pathways.

A key aspect of the GC-MS analysis of sugars is that even after derivatization, multiple peaks can be observed for a single sugar. This is because the oximation step can produce syn and anti isomers, and the original sugar may exist in different ring forms (furanose and pyranose) that can lead to different derivatives. Therefore, the chromatogram of a single derivatized sugar may show several closely eluting peaks, all of which need to be integrated for accurate quantification.

The table below outlines a typical workflow for the GC-MS analysis of a deoxy sugar like 6-Deoxy-beta-D-fructofuranose.

| Step | Description |

| 1. Derivatization | Oximation: Reaction with hydroxylamine hydrochloride in pyridine (B92270) to convert the carbonyl group to an oxime. Silylation: Reaction with a silylating agent (e.g., BSTFA) to convert hydroxyl groups to TMS ethers. |

| 2. GC Separation | Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.). Carrier Gas: Helium. Temperature Program: A temperature gradient is used to separate the different derivatives (e.g., starting at 150°C and ramping up to 300°C). |

| 3. MS Detection | Ionization Mode: Electron Ionization (EI). Analysis: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to obtain the mass spectrum of each eluting peak. Identification is based on the retention time and the fragmentation pattern. |

High-Resolution Mass Spectrometry for Deoxyfructosylated Peptides Analysis

The non-enzymatic reaction of reducing sugars with the amino groups of proteins and peptides, known as glycation, can lead to the formation of deoxyfructosylated peptides. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the identification and characterization of these modifications.

When a peptide is modified by 6-deoxy-fructose, its mass increases by the mass of the deoxyfructose moiety minus the mass of a water molecule. This mass shift can be precisely measured by HRMS, allowing for the detection of potentially modified peptides in a complex mixture.

Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact location of the modification on the peptide and to confirm its identity. In an MS/MS experiment, the modified peptide ion is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed by the mass spectrometer.

The fragmentation of peptides typically occurs at the peptide bonds, producing a series of b- and y-ions that can be used to determine the amino acid sequence. When a peptide is modified with a sugar, the fragmentation pattern becomes more complex. In addition to the b- and y-ions from the peptide backbone, characteristic neutral losses from the sugar moiety are often observed. For a peptide modified with a 6-deoxy-fructose, a characteristic fragmentation would be the loss of the deoxyfructose residue.

Furthermore, specific fragment ions originating from the sugar itself can be detected. For fucosylated glycopeptides, which are structurally similar to deoxyfructosylated peptides, specific oxonium ions are observed in the low mass region of the MS/MS spectrum. nih.gov These ions are diagnostic for the presence of the fucose (a 6-deoxyhexose) and can help to distinguish it from other sugar modifications. The fragmentation of the peptide backbone in the vicinity of the modification site can also provide information about the location of the glycation.

The table below summarizes the key aspects of HRMS analysis of a peptide modified by 6-deoxy-fructose.

| Analytical Aspect | Description |

| Mass Shift | The mass of the peptide increases by the mass of the 6-deoxy-fructose molecule minus the mass of water. |

| MS/MS Fragmentation | Produces b- and y-ions from the peptide backbone, as well as fragment ions specific to the deoxy-fructose modification. |

| Characteristic Fragments | Neutral loss of the deoxy-fructose moiety. Diagnostic oxonium ions in the low m/z region, similar to those seen for fucosylated peptides. nih.gov |

| Localization of Modification | The pattern of b- and y-ions around the modified amino acid residue helps to identify the site of glycation. |

Quantitative Metabolomics Approaches for Pathway Flux Analysis

Quantitative metabolomics, and specifically metabolic flux analysis (MFA), provides a systems-level view of cellular metabolism by measuring the rates of metabolic reactions within a biological system. These approaches are critical for understanding how cells utilize substrates like 6-Deoxy-beta-D-fructofuranose and how its metabolism is integrated with other cellular pathways.

A key technique in MFA is the use of stable isotope tracers, such as 13C-labeled substrates. nih.govnih.gov In a typical experiment, cells are grown on a medium containing a 13C-labeled version of the sugar of interest. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the distribution of 13C in these metabolites using techniques like GC-MS or LC-MS, it is possible to deduce the relative activities of different metabolic pathways.

For example, in studies of 6-deoxyhexose metabolism in Escherichia coli, researchers have used 13C-labeled fucose and rhamnose to quantify the metabolic fluxes through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org These studies have revealed that under certain conditions, a significant portion of the 6-deoxyhexose is fermented to 1,2-propanediol, even in the presence of oxygen. nih.govbiorxiv.org

The data obtained from isotopic labeling experiments are then used in computational models to calculate the metabolic fluxes. This involves constructing a stoichiometric model of the relevant metabolic network and then using mathematical algorithms to find the set of fluxes that best explains the observed labeling patterns.

The table below presents representative metabolic flux data from a study of L-fucose (a 6-deoxyhexose) metabolism in E. coli under aerobic conditions, illustrating the type of quantitative information that can be obtained through MFA. nih.gov These findings highlight how a deoxyhexose is partitioned between energy-generating pathways and the production of fermentation byproducts. A similar approach could be employed to investigate the metabolic fate of 6-Deoxy-beta-D-fructofuranose.

| Metabolic Flux | Value (mmol/gDCW/h) | Pathway |

| Fucose Uptake | 2.5 | Substrate Uptake |

| Glycolysis (upper part) | 2.5 | Central Carbon Metabolism |

| Pentose Phosphate Pathway | 0.8 | Central Carbon Metabolism |

| TCA Cycle | 1.2 | Central Carbon Metabolism |

| 1,2-Propanediol Production | 1.0 | Fermentation |

| Acetate (B1210297) Production | 0.5 | Fermentation |

| (Data are illustrative and based on findings from reference nih.gov) |

Academic Research Applications and Future Directions

Elucidation of Fundamental Carbohydrate Metabolism Mechanisms

As a structural analog of D-fructose, 6-Deoxy-beta-D-fructofuranose holds potential for dissecting the intricate pathways of carbohydrate metabolism. The absence of the 6-hydroxyl group prevents it from being phosphorylated at this position by fructokinases, the initial step in fructose (B13574) metabolism. This characteristic makes it a suitable compound for studying the initial recognition and binding events at fructose-specific enzymes and transporters without the subsequent metabolic cascade.

Researchers can utilize this compound to:

Investigate the substrate specificity of fructokinases and aldolases.

Probe the mechanisms of fructose-mediated signaling pathways. ontosight.ai

Understand how modifications to the fructose structure affect its metabolic fate.

By observing how 6-Deoxy-beta-D-fructofuranose interacts with metabolic machinery compared to its natural counterpart, scientists can gain a clearer understanding of the structural determinants for substrate recognition and processing in carbohydrate metabolism. ontosight.ai

Development of Chemical Biology Tools and Probes

For instance, azide-containing analogs of rare deoxy amino L-sugars have been synthesized and used for the metabolic profiling of bacterial glycans. These probes are incorporated into cellular structures and can be visualized using bioorthogonal chemistry, providing a means to study glycan biosynthesis and distribution. While not a direct application of 6-Deoxy-beta-D-fructofuranose, this highlights the potential for developing similar probes from this compound to investigate fructose-specific pathways.

Future applications in this area could involve synthesizing derivatives of 6-Deoxy-beta-D-fructofuranose that are:

Tagged with fluorescent dyes for imaging studies.

Attached to biotin (B1667282) for affinity purification of fructose-binding proteins.

Modified to act as photo-crosslinkers to identify novel protein interactions.

Insights into Glycobiology and Complex Carbohydrate Structures

Deoxy sugars are integral components of a wide array of complex carbohydrates, particularly in bacteria and plants, where they play critical roles in biological recognition and signaling events. scispace.com For example, L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose) are common constituents of bacterial cell walls and the human ABO blood group antigens, respectively. scispace.com

The study of 6-Deoxy-beta-D-fructofuranose and other rare 6-deoxyhexoses contributes to the broader understanding of glycobiology by:

Providing reference standards for the structural elucidation of newly discovered natural products containing deoxy sugars.

Allowing for the synthesis of complex oligosaccharides to study the substrate specificity of glycosyltransferases.

Helping to decipher the role of deoxy sugars in mediating interactions between pathogens and host cells.

The chemical synthesis of all isomeric 6-deoxy-l-hexoses as stable thioglycoside building blocks has been reported, which facilitates the construction of complex glycans for biological studies. scispace.com

Design and Validation of Enzyme and Transporter Modulators

The structural similarity of 6-Deoxy-beta-D-fructofuranose to D-fructose makes it an interesting candidate for the design of modulators for fructose-processing enzymes and transporters. ontosight.ai These modulators can be either inhibitors or activators and are valuable for both basic research and therapeutic development.

Enzyme Modulation: The absence of the 6-hydroxyl group can turn the molecule into a competitive inhibitor for enzymes that recognize D-fructose. By binding to the active site without being able to undergo the subsequent reaction, it can block the enzyme's function. This is a common strategy for developing enzyme inhibitors.

Transporter Modulation: Sugar transporters are crucial for cellular uptake of carbohydrates. A notable study on a related compound, 6-deoxy-6-fluoro-D-fructose, demonstrated its potential as a modulator of sugar transporters. This fluorinated analog was shown to inhibit the transport of fructose through the GLUT2 and GLUT5 transporters, which are often overexpressed in certain types of cancer. The study highlighted the potential of 6-deoxy-fructose derivatives as imaging agents for PET scans in oncology.

| Compound | Target Transporter | Effect | Potential Application |

| 6-deoxy-6-fluoro-D-fructose | GLUT2, GLUT5 | Inhibition of fructose transport | PET imaging of breast cancer |

This research underscores the potential of 6-Deoxy-beta-D-fructofuranose and its derivatives as modulators of sugar transport, with possible applications in diagnostics and therapy.

Emerging Research Areas in Deoxy Sugar Research

The field of deoxy sugar research is continually evolving, with several exciting areas of investigation emerging.

Synthesis of Novel Bioactive Molecules: One of the major thrusts in this field is the development of efficient and stereoselective methods for the synthesis of deoxy sugars and their glycosides. researchgate.netrsc.org These synthetic advancements are crucial as they provide access to a wider variety of deoxy sugar building blocks. This, in turn, allows for the creation of novel oligosaccharides, glycoconjugates, and natural product analogs with potentially enhanced or entirely new biological activities. The focus is on developing methods that are more efficient, use milder conditions, and have a broader substrate scope. researchgate.net

Photocatalysis in Deoxy Sugar Synthesis: Recent advances include the use of visible-light photocatalysis to drive organic transformations under mild conditions. thieme-connect.com This approach has been applied to the regioselective deoxygenation of carbohydrate lactones to produce 2-deoxy sugar precursors, improving the step economy and functional group compatibility of these syntheses. thieme-connect.com

Glycorandomization: Another promising area is "glycorandomization," where different sugar moieties, including deoxy sugars, are attached to a natural product scaffold to create libraries of new compounds. These libraries can then be screened for improved therapeutic properties, such as enhanced efficacy, better pharmacokinetic profiles, or reduced side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing 6-Deoxy-beta-D-fructofuranose derivatives?